3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one
Overview
Description
3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one is a useful research compound. Its molecular formula is C12H11ClO and its molecular weight is 206.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific targets of a compound depend on its chemical structure and properties .
Mode of Action
The compound might bind to its target protein and alter its function. This could inhibit or enhance the protein’s activity, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
After administration, the compound would be absorbed into the body, distributed to various tissues, metabolized (usually in the liver), and eventually excreted. These processes determine the compound’s bioavailability, half-life, and potential for side effects .
Result of Action
The ultimate effects of the compound depend on the processes it influences. This could range from changes in cell behavior to systemic effects on the whole organism .
Action Environment
Various environmental factors can influence the compound’s action. For example, pH and temperature can affect the compound’s stability and its interactions with target proteins. Additionally, the presence of other compounds (such as drugs or nutrients) could influence its absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWHQTRJTXBIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C=CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738512 | |
Record name | 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928264-57-7 | |
Record name | 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.